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Benzazepines, especially their hydrogenated derivatives, are biologically important heterocyclic systems . They can be promising for the treatment of various conditions, including cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . Additionally, benzazepines have been found to exhibit antibacterial activity , act as sodium channel blockers , and inhibit squalene synthase, making them effective in the treatment of hyperlipidemia . One of the benzazepine derivatives, tolvaptan, has been in use since 2009 for the treatment of hyponatremia .
The synthesis of benzazepine derivatives has been a topic of interest due to their high bioactivity . The methods for their synthesis can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods . For example, a three-step synthesis of benzolactams based on anthranilic acid esters was demonstrated, which includes N-acylation, the Dieckmann condensation, and subsequent decarboxylation .
Field: Pharmacology Application: Substituted 3H-2-benzazepin-3-ones are used for the preparation of constrained amino acids – scaffolds, which play an important role in the design of very potent opioid receptor antagonists . Opioid peptidomimetics derived from this heterocycle are used for pain treatment .
Field: Medicine Application: Small-molecule integrin antagonists based on the benzazepinone system have demonstrated potential as medicines for a treatment of osteoporosis in humans .
Field: Biochemistry Application: This ring system has also been used for the preparation of vitronectin receptor antagonists .
Field: Oncology Application: Peptide-based tyrosine kinase inhibitors have been developed using the 3H-2-benzazepin-3-one structure .
Field: Natural Products Chemistry Application: 3H-2-Benzazepin-3-one is a structural element of poly-cyclic alkaloids from the galanthamine family, which exhibit various types of biological activity .
Field: Pharmacology Application: Some benzazepines are used in the synthesis of angiotensin converting enzyme inhibitors . These are drugs with excellent clinical efficacy, strong safety, and minimal side effects in the international antihypertensive drugs .
8-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one is a chemical compound with the molecular formula C10H10BrNO. This compound features a seven-membered ring structure that is fused to a benzene ring, characterized by the presence of a bromine atom at the 8th position. The compound is a brominated derivative of benzazepinone, which contributes to its unique chemical properties and potential biological activities. The presence of the bromine atom influences both the reactivity and the biological profile of this compound, making it a subject of interest in various fields including medicinal chemistry and organic synthesis .
There is no current information available regarding a specific mechanism of action for 8-Bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one. However, benzazepines, as a class, can exhibit various biological activities depending on their structure. Some well-known examples include drugs like clozapine (antipsychotic) and lorazepam (anti-anxiety) that interact with neurotransmitter receptors in the brain [, ].
Common reagents used in these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations. The specific products formed depend on the reaction conditions and reagents employed .
Research indicates that 8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one exhibits potential biological activities. It has been studied for its effects on various cellular processes and enzyme inhibition. Preliminary studies suggest that compounds within this class may have therapeutic applications in treating neurological disorders and other conditions due to their interaction with specific molecular targets .
The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzazepin-3-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The process requires careful management of reaction parameters to ensure high yields and purity of the final product .
8-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one has several applications:
Studies focusing on 8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one's interactions with biological targets are crucial for understanding its mechanism of action. These studies typically involve assessing how the compound interacts with enzymes or receptors relevant to various diseases. Initial findings suggest that it may modulate certain pathways involved in neurological functions .
8-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one can be compared with several similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2,3,4,5-Tetrahydro-1H-benzazepin-3-one | Lacks bromine | Different reactivity profile |
| 8-Chloro-2,3,4,5-tetrahydro-1H-benzazepin-3-one | Contains chlorine | Alters chemical properties compared to bromine |
| 8-Fluoro-2,3,4,5-tetrahydro-1H-benzazepin-3-one | Contains fluorine | Significant differences in reactivity due to electronegativity |
These compounds share structural similarities but differ in their halogen substituents (bromine vs. chlorine vs. fluorine), which significantly impacts their chemical behavior and biological activity .